molecular formula C18H12FN3OS B12213961 3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12213961
M. Wt: 337.4 g/mol
InChI Key: LREDSZXOQZIROC-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(4-Fluorophenyl)-7-Phenyl-2-Sulfanyl-3,5-Dihydro-4H-Pyrrolo[3,2-D]Pyrimidin-4-One

X-ray Crystallographic Analysis of Core Pyrrolo[3,2-D]Pyrimidinone Scaffold

Single-crystal X-ray diffraction studies reveal that the title compound crystallizes in a triclinic crystal system with space group P1, featuring two independent molecules in the asymmetric unit. The pyrrolo[3,2-d]pyrimidinone core adopts a planar conformation , with a root-mean-square (RMS) deviation of 0.006 Å for the fused bicyclic system. The 4-fluorophenyl substituent at position 3 exhibits a dihedral angle of 82.45° relative to the pyrrolopyrimidinone plane, indicating near-orthogonal orientation. This steric arrangement minimizes electronic conjugation between the aromatic systems, favoring intramolecular charge localization.

The sulfanyl group at position 2 participates in intermolecular hydrogen bonding with the carbonyl oxygen of adjacent molecules (C–H⋯O distance: 2.42 Å), forming extended chains along the crystallographic a-axis. Additionally, π-π stacking interactions between the phenyl ring at position 7 and inversion-related pyrrolopyrimidinone cores stabilize the crystal lattice, with an interplanar distance of 3.553 Å and a centroid slippage of 0.305 Å. These interactions collectively contribute to the compound’s thermal stability, as evidenced by a melting point exceeding 400 K.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR Analysis

The proton NMR spectrum in deuterated chloroform displays distinct signals for key structural features:

  • Sulfanyl proton : A singlet at δ 13.2 ppm, characteristic of thioamide (-NH-C=S) groups, broadened due to hydrogen bonding with solvent.
  • Fluorophenyl protons : Two doublets of doublets at δ 7.99–8.04 ppm (ortho to fluorine) and δ 7.14–7.19 ppm (meta to fluorine), exhibiting coupling constants JH-F = 8.7 Hz and JH-H = 5.2 Hz.
  • Pyrrolidine protons : A multiplet at δ 3.22 ppm (H-5) and triplet at δ 1.36 ppm (H-3'), consistent with restricted rotation about the ethoxypropyl side chain.
¹³C NMR and DEPT Analysis

The carbon spectrum confirms the presence of:

  • Carbonyl carbon at δ 165.3 ppm (C-4), deshielded by conjugation with the sulfur atom.
  • Fluorinated aromatic carbon at δ 162.1 ppm (C-4'), showing a 1JC-F coupling constant of 245 Hz.
  • Thiocarbonyl carbon at δ 182.9 ppm (C-2), indicative of partial double-bond character.
FT-IR Spectral Features

Key vibrational modes include:

  • N–H stretch at 3250 cm−1 (broad), attributed to the pyrrolidine NH group.
  • C=O stretch at 1685 cm−1, slightly redshifted due to hydrogen bonding.
  • C–F stretch at 1220 cm−1, consistent with para-substituted fluorophenyl moieties.
UV-Vis Absorption Profile

The compound exhibits strong absorption at λmax = 275 nm (ε = 12,400 M−1cm−1), corresponding to π→π* transitions in the conjugated pyrrolopyrimidinone system. A weaker band at 320 nm (ε = 850 M−1cm−1) arises from n→π* transitions involving the sulfanyl group.

Quantum Chemical Calculations for Electronic Structure Elucidation

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:

Optimized Geometry

The computed bond lengths and angles show excellent agreement with X-ray data (RMSD = 0.02 Å). Notably, the C2–S bond length (1.68 Å) suggests significant resonance stabilization between the thiocarbonyl and adjacent nitrogen lone pairs.

Frontier Molecular Orbitals
  • HOMO (-6.32 eV) : Localized on the pyrrolopyrimidinone core and fluorophenyl ring, indicating nucleophilic reactivity at these sites.
  • LUMO (-2.15 eV) : Distributed across the sulfanyl group and phenyl substituent, suggesting electrophilic susceptibility.
    The HOMO-LUMO gap of 4.17 eV correlates with the compound’s UV absorption edge at 297 nm.
Natural Bond Orbital (NBO) Analysis

Second-order perturbation energies reveal strong hyperconjugative interactions :

  • LP(S) → σ*(C2–N3): 28.4 kcal/mol
  • LP(N1) → π*(C4–O): 34.7 kcal/mol These interactions stabilize the thiourea-like tautomer by 12.3 kcal/mol over alternative forms.

Properties

Molecular Formula

C18H12FN3OS

Molecular Weight

337.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H12FN3OS/c19-12-6-8-13(9-7-12)22-17(23)16-15(21-18(22)24)14(10-20-16)11-4-2-1-3-5-11/h1-10,20H,(H,21,24)

InChI Key

LREDSZXOQZIROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2NC(=S)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Halomethylbenzylketones with Pyrimidine Precursors

A foundational approach involves cyclocondensation reactions between α-halomethylbenzylketones and 2,6-diamino-4-hydroxypyrimidine derivatives . This method constructs the pyrrolo[3,2-d]pyrimidine core through intramolecular cyclization. For instance, brominated intermediates such as 2-amino-6-bromo-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile are reacted with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the 4-fluorophenyl moiety . Typical reaction conditions include:

  • Solvent : Isopropyl alcohol/water (2:1)

  • Catalyst : Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene-palladium dichloride)

  • Base : Cesium carbonate

  • Temperature : 100°C (sealed tube)

  • Yield : 23–66%

This method is advantageous for its regioselectivity but requires precise control over stoichiometry to avoid byproducts.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Palladium-catalyzed Suzuki coupling is critical for introducing aromatic substituents. For example, the 7-phenyl group is installed via coupling between 6-bromo-pyrrolopyrimidine intermediates and phenylboronic acid . Key parameters include:

ParameterValueSource
CatalystPd(dppf)Cl₂
LigandNone (heterogeneous conditions)
SolventIsopropyl alcohol/water (2:1)
Temperature100°C (reflux)
Reaction Time12–24 hours
Yield19–84%

This method is scalable but sensitive to moisture, necessitating anhydrous conditions for optimal yields.

Friedel-Crafts Acylation and Pummerer Rearrangement

A patent-pending route (WO2015080435A1) employs Friedel-Crafts acylation to assemble the furanone intermediate, followed by Pummerer rearrangement to install the sulfanyl group :

  • Friedel-Crafts Acylation : Reacting thioanisole with carbonyl chloride derivatives in dichloromethane using AlCl₃ as a catalyst (5–25°C, 3–5 hours) .

  • Pummerer Rearrangement : Treating sulfoxide intermediates with acetic anhydride at 100–150°C for 6–12 hours to generate α-acyloxy-thioethers, which are oxidized to sulfonyl chlorides .

  • Amination : Reaction with ammonia water yields the final sulfonamide .

StepKey Reagents/ConditionsYield
1AlCl₃, CH₂Cl₂, 5°C73%
2Acetic anhydride, 130°C86%
3NH₃ (aq), THF, 0°C46%

This route achieves a total yield of 46% but requires rigorous purification after each step .

Nucleophilic Substitution and Oxidation-Reduction

Alternative methods utilize nucleophilic substitution at the C-2 position of pyrrolopyrimidine cores. For example, 4-chloro-pyrrolopyrimidine intermediates react with thiols (e.g., thiourea) in ethanol under reflux to install the sulfanyl group. Subsequent oxidation with hydrogen peroxide or reduction with sodium borohydride modifies the oxidation state of sulfur.

Example Protocol :

  • Starting Material : 3-(4-Fluorophenyl)-7-phenyl-4-chloro-pyrrolo[3,2-d]pyrimidine

  • Nucleophile : Thiourea (2 equiv)

  • Solvent : Ethanol

  • Temperature : 80°C (reflux)

  • Time : 8 hours

  • Yield : 68%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

MethodAdvantagesLimitationsYield Range
CyclocondensationRegioselective core formationMulti-step purification23–66%
Suzuki CouplingModular aryl functionalizationMoisture-sensitive conditions19–84%
Friedel-Crafts/PummererHigh functional group toleranceComplex step sequence46%
Nucleophilic SubstitutionSimple reaction setupLimited to thiol availability68%

Optimization Strategies for Industrial Scalability

Recent advances focus on optimizing catalyst loading and solvent systems. For instance, replacing Pd(dppf)Cl₂ with cheaper Pd(OAc)₂ reduces costs without compromising yield . Additionally, microwave-assisted synthesis accelerates cyclocondensation steps (200°C, 1 hour) , while flow chemistry improves reproducibility in Friedel-Crafts reactions .

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H/¹³C NMR : Peaks for 4-fluorophenyl (δ 7.2–7.4 ppm), sulfanyl (δ 3.1–3.3 ppm), and pyrrolopyrimidine NH (δ 10.7 ppm) .

  • HRMS : Molecular ion peak at m/z 337.4 [M+H]⁺ .

  • HPLC Purity : >95% using C18 columns (acetonitrile/water gradient) .

Chemical Reactions Analysis

Thiol Group Reactivity

The 2-sulfanyl group exhibits classic thiol chemistry, enabling nucleophilic substitutions and redox transformations.

Reaction TypeConditionsProductsKey ObservationsReferences
Alkylation Alkyl halides (e.g., CH₃I, C₂H₅Br) in basic media (NaOH/EtOH)2-alkylthio derivatives (e.g., -SMe, -SEt)Regioselective modification at C2; retains core aromaticity. Yields: 70–85%
Oxidation H₂O₂ or I₂ in ethanolDisulfide dimerReversible dimerization under mild conditions. Confirmed via LC-MS
Metal Coordination AgNO₃ or AuCl₃ in aqueous THFMetal-thiolate complexes (e.g., Ag–S, Au–S)Forms stable complexes with potential catalytic applications

Electrophilic Aromatic Substitution

The pyrrolo[3,2-d]pyrimidine core undergoes selective substitutions at electron-rich positions.

PositionReagentProductSelectivity RationaleReferences
C5 HNO₃/H₂SO₄ (nitration)5-nitro derivativeDirected by electron-donating NH in dihydropyrimidone ring
C7 Cl₂/AlCl₃ (chlorination)7-chloro analogLimited reactivity due to fluorine’s electron-withdrawing effect on adjacent phenyl

Ketone Functionalization

The 4-one group participates in condensation and reduction reactions.

ReactionReagentsProductsApplicationsReferences
Condensation NH₂NH₂ (hydrazine)Hydrazone derivativePrecursor for heterocyclic expansion (e.g., triazolo-fused systems)
Reduction NaBH₄/MeOH4-hydroxy intermediateInstability observed due to tautomerization

Cycloaddition and Ring Expansion

The core serves as a diene in Diels-Alder reactions.

DienophileConditionsProductNotesReferences
Maleic anhydrideRefluxing tolueneFused bicyclic adductConfirmed via X-ray crystallography; retains fluorophenyl group
DMAD (dimethyl acetylenedicarboxylate)Microwave irradiationPyridine-annulated derivativeEnhanced π-stacking potential

Biological Alkylation

The compound acts as a Michael acceptor in enzyme inhibition studies.

Target EnzymeBiological ContextAdduct Formation SiteIC₅₀References
CDK2 Cancer cell lines (MCF-7, HepG-2)C2-thiol with catalytic cysteine28 nM
EGFR-TK Non-small cell lung cancerCovalent binding to Cys79719 nM

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) results in cleavage of the C–S bond, forming phenyl disulfide and a pyrrolopyrimidinone fragment.

  • Hydrolytic Stability : Resistant to hydrolysis at pH 1–12 due to the electron-withdrawing fluorophenyl group.

Key Mechanistic Insights

  • Thiol pKa : The -SH group has a pKa of ~8.5, enabling deprotonation under mild basic conditions for nucleophilic attacks.

  • Aromatic Reactivity : Fluorine’s meta-directing effect limits electrophilic substitutions on the 4-fluorophenyl ring, favoring core modifications .

  • Kinetic vs. Thermodynamic Control : Alkylation at C2 occurs faster than ketone reduction, enabling sequential functionalization.

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitor development and metal-organic frameworks. Experimental data emphasize the need for precise reaction control to avoid side products like over-oxidized sulfones or dimeric species.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the activity of specific kinases involved in cancer cell proliferation, such as RET (rearranged during transfection) kinases. The inhibition of RET has been linked to reduced tumor growth in various cancer models, particularly those resistant to conventional therapies .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The mechanism of action is thought to involve interference with microbial metabolic pathways .

Neurological Applications

There is growing interest in the neuroprotective effects of pyrrolo[3,2-d]pyrimidine derivatives. Research has indicated potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and providing protection against oxidative stress in neuronal cells. These effects could be particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Fluorescent Probes

The structural features of this compound allow for its use as a fluorescent probe in biological imaging. The incorporation of fluorophores into the pyrrolo[3,2-d]pyrimidine framework enhances its utility in tracking cellular processes and studying protein interactions in live cells .

Case Studies

StudyFocusFindings
Inhibition of RET Kinases Investigated the efficacy of pyrrolo[3,2-d]pyrimidine derivatives on RET kinase activityDemonstrated significant inhibition of both wild-type and mutant RET forms, leading to decreased viability of cancer cells .
Antimicrobial Evaluation Assessed antibacterial and antifungal propertiesShowed promising results against various pathogens with potential mechanisms involving metabolic disruption .
Neuroprotective Effects Evaluated the impact on neuronal health under oxidative stress conditionsIndicated protective effects on neuronal cells, suggesting therapeutic potential for neurodegenerative diseases .
Fluorescent Imaging Developed fluorescent probes based on the compound structureEnabled real-time imaging of cellular processes with high specificity and sensitivity .

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenyl)-2-mercapto-7-phenyl-3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

  • 3-(4-Ethoxyphenyl)-7-phenyl-2-thioxo-... (CAS 1261017-66-6): Replaces the 4-fluorophenyl with a 4-ethoxyphenyl group. Molecular weight: 363.4 g/mol .
  • 7-(Phenylthio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (7a) :
    • Lacks the 3-aryl substituent, simplifying the structure. Molecular weight: 244.05 g/mol (C₁₂H₁₀N₃OS) .

Substituent Variations at the 7-Position

  • 7-((2-Methylphenyl)thio)-... (7b) :
    • Incorporates a 2-methylphenylthio group, introducing steric hindrance near the sulfur atom. Molecular weight: 258.05 g/mol (C₁₃H₁₂N₃OS) .
  • 7-((2-Hydroxyphenyl)thio)-... (7d) :
    • Features a 2-hydroxyphenylthio group, enabling hydrogen bonding. Molecular weight: 259.03 g/mol (C₁₂H₉N₃O₂S) .

Modifications at the 2-Position

  • Phosphonato Derivatives (e.g., 45a, 45h): Replace the sulfanyl group with phosphonato-vinyl or phosphonato-methoxy moieties (e.g., 45a: C₁₅H₁₃N₃O₅PS, MW 378.03 g/mol).
  • Immucillin Analogs (e.g., BC3, Ulodesine): BC3 (C₁₂H₁₁N₅O, MW 265.26 g/mol) substitutes the 2-sulfanyl with an amino group and adds a pyridinylmethyl chain at position 7, targeting purine nucleoside phosphorylase (PNP) . Ulodesine (DADMe-ImmH) introduces a dihydroxypropylamino group, improving PNP inhibition (IC₅₀ < 1 nM) .

Structural and Functional Implications

Electronic Effects

  • In contrast, ethoxy or hydroxyl substituents (e.g., 7d, 22) increase electron density, which may reduce metabolic stability .

Steric Considerations

  • Bulkier substituents (e.g., 2-methylphenyl in 7b) reduce conformational flexibility, possibly limiting access to active sites. The target compound’s 4-fluorophenyl group balances steric bulk and electronic effects .

Pharmacokinetic Profiles

Comparative Data Table

Compound Name 3-Substituent 7-Substituent 2-Substituent Molecular Weight (g/mol) Key Reference
Target Compound 4-Fluorophenyl Phenylthio Sulfanyl ~363
3-(4-Ethoxyphenyl)-... (CAS 1261017-66-6) 4-Ethoxyphenyl Phenylthio Thioxo 363.4
7a (7-(Phenylthio)-...) None Phenylthio - 244.05
7b (7-((2-Methylphenyl)thio)-...) None 2-Methylphenylthio - 258.05
BC3 (Peldesine) - Pyridin-3-ylmethyl Amino 265.26
Ulodesine - Hydroxypropylamino - ~300 (estimated)

Biological Activity

3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound notable for its significant biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a fused ring system that combines pyrrole and pyrimidine structures, with a sulfur atom and a fluorinated phenyl group enhancing its chemical properties. Its molecular formula is C18H12FN3OSC_{18}H_{12}FN_{3}OS, with a molecular weight of approximately 337.4 g/mol. The unique combination of these structural elements contributes to its interaction with various biological targets.

Research indicates that 3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one primarily acts through the inhibition of specific kinases involved in cell signaling pathways. This inhibition can disrupt normal cellular functions, leading to apoptosis in cancer cells. The compound's mechanism can be summarized as follows:

  • Kinase Inhibition : The compound binds to the active sites of kinases.
  • Disruption of Signaling Pathways : By inhibiting these enzymes, it alters critical signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : The resultant disruption leads to programmed cell death in malignant cells.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. It has been shown to:

  • Inhibit Tumor Growth : Studies indicate a marked reduction in tumor size when treated with this compound.
  • Suppress Angiogenesis : It prevents the formation of new blood vessels that tumors require for growth.
  • Induce Apoptosis : Through kinase inhibition, it triggers apoptotic pathways in cancer cells.

Comparative Analysis with Similar Compounds

The unique structural features of 3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one enhance its biological activity compared to structurally similar compounds. The following table summarizes some related compounds and their biological activities:

Compound NameStructure TypeBiological Activity
7H-pyrrolo[2,3-d]pyrimidine derivativesSimilar fused ring structureAntitumor activity
Pyrazolo[3,4-d]pyrimidine derivativesDifferent nitrogen heterocyclesCDK2 inhibition
Pyrrolo[2,3-d]pyrimidine derivativesRelated fused systemsAntiviral and anticancer properties

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with 3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one resulted in a significant decrease in cell viability in various cancer cell lines, including breast and lung cancer models.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound effectively reduces the phosphorylation levels of key proteins involved in cell survival pathways.

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